![molecular formula C18H19N3O2S3 B2913733 N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252905-37-5](/img/structure/B2913733.png)
N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” is a complex organic compound . It belongs to the class of heterocyclic compounds known as thiophenes, which have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular formula of this compound is C18H19N3O2S . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically involve cyclization processes . One of the synthetic strategies that offered a direct route to the key ureido intermediates was based on the reaction of thiophene derivatives with isocyanates. Subsequent base-promoted cyclization of the intermediates yielded the target thienopyrimidines .Scientific Research Applications
Structural Analysis and Synthesis
Crystal Structure Analysis : Research on similar thieno[3,2-d]pyrimidine compounds has provided insights into their crystal structures, revealing folded conformations about the methylene C atom of the thioacetamide bridge. Such studies help in understanding the molecular conformations that might be crucial for the activity of compounds, including N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (Subasri et al., 2016).
Synthesis of Derivatives : The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives have demonstrated their potential in antitumor activity. This research could be indicative of the chemical versatility and potential biological applications of N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide and its analogs (Hafez & El-Gazzar, 2017).
Medicinal Chemistry Applications
Antimicrobial Agents : Novel derivatives of thieno[3,2-d]pyrimidine, similar to the core structure of N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, have been synthesized and tested for their antimicrobial activity, showing promise as antimicrobial agents (Kerru et al., 2019).
Antitumor Activity : The antitumor evaluation of thieno[3,2-d]pyrimidine derivatives suggests the potential of these compounds, including structures akin to N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, to act as effective antitumor agents, with some compounds displaying activity comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Future Directions
Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The future directions in this field may involve the design and discovery of new drug molecules with potential therapeutic properties .
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S3/c1-3-8-21-17(23)16-14(7-9-25-16)20-18(21)26-11-15(22)19-12-5-4-6-13(10-12)24-2/h4-7,9-10H,3,8,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBEDLEFQCSGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.